ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a chromen-2-one moiety, and an ethyl carbamate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions One common method starts with the preparation of the chromen-2-one derivative, which is then reacted with an appropriate thiazole derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and chromen-2-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, exhibit a range of biological activities.
Chromen-2-one Derivatives: Compounds like coumarins and their derivatives share the chromen-2-one moiety and have diverse pharmacological properties.
Uniqueness
Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, a compound featuring both thiazole and chromen moieties, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationship (SAR), and potential therapeutic applications based on recent findings.
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with chromen-based compounds. Various methodologies have been employed to enhance yield and purity, including solvent-free reactions and microwave-assisted synthesis, which have shown to be effective in producing high-quality intermediates for further functionalization .
Antimicrobial Activity
Research indicates that compounds containing thiazole and chromen structures exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol demonstrated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, suggesting their potential as effective antimicrobial agents .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. Ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol derivatives have shown cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The IC50 values reported range from 1.61 to 3.00 µg/mL, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values as low as 10 nM for AChE. Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The presence of the thiazole moiety is critical for this inhibitory action, as it facilitates interaction with the active site of the enzymes.
Structure–Activity Relationship (SAR)
The biological activity of ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Thiazole Ring | Essential for antimicrobial and anticancer activities |
Chromen Moiety | Enhances cytotoxicity and enzyme inhibition |
Electron-donating Groups | Increase potency against cancer cells |
Substituents at Position 4 | Influence selectivity towards specific enzyme targets |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazole derivatives, including those related to ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol. Results indicated that modifications at the chromen position significantly affected MIC values, with some derivatives outperforming traditional antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies using various cancer cell lines revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential in cancer treatment .
- Enzyme Inhibition Profiles : Research focused on the cholinesterase inhibitory effects showed that modifications in the thiazole structure led to enhanced binding affinity and selectivity towards AChE over BChE, suggesting a pathway for developing selective inhibitors for neurological applications .
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-2-24-17(23)20-16-18-11(9-26-16)8-14(21)19-12-7-10-5-3-4-6-13(10)25-15(12)22/h3-7,9H,2,8H2,1H3,(H,19,21)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWZKDTNFRGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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